molecular formula C21H19N5O2 B2886273 2-[[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379977-28-1

2-[[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2886273
CAS RN: 2379977-28-1
M. Wt: 373.416
InChI Key: VQBLTZMXGVTQFY-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .


Synthesis Analysis

Quinoxaline can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . There are also other methods of synthetic strategies that have been presented .


Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, substitutions reactions .


Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .

Scientific Research Applications

Pharmacological Research

Piperidine derivatives, such as the one , are significant in pharmacology. They are present in numerous classes of pharmaceuticals and play a crucial role in drug design due to their biological activity. The piperidine moiety is a common structure in many drugs, and its derivatives are synthesized for their potential therapeutic effects .

Drug Resistance Studies

This compound can be used in the study of drug resistance, particularly in cancer treatment. For instance, derivatives of piperidine and quinoxaline have been designed to inhibit clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in certain types of cancer .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a substrate for developing new synthetic routes or methodologies. The piperidine ring system is a key building block in organic synthesis, and its functionalization is a subject of ongoing research .

Biological Activity Screening

Compounds with piperidine and quinoxaline structures are often screened for various biological activities. They may exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects .

Chemical Biology

In chemical biology, such compounds are valuable tools for probing biological systems. They can be used to label or modify biological molecules, helping to elucidate their function and interaction within the cell .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For example, some quinoxaline derivatives have shown potency against breast cancer under hypoxia and normoxia conditions .

Future Directions

Quinoxaline derivatives have shown diverse pharmacological activities, making them promising candidates for further drug discovery in a wide spectrum of biological importance .

properties

IUPAC Name

2-[[1-(quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c22-11-15-7-8-23-20(10-15)28-14-16-4-3-9-26(13-16)21(27)19-12-24-17-5-1-2-6-18(17)25-19/h1-2,5-8,10,12,16H,3-4,9,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLTZMXGVTQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

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